4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
Description
4-Fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom, a methyl group, and a cyclopropane ring fused to a thiophene moiety. This compound’s structural complexity arises from the cyclopropane ring, which imposes conformational rigidity, and the thiophene group, which introduces aromatic and electronic diversity. Such features are often leveraged in medicinal chemistry to enhance target binding or metabolic stability .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c1-11-9-12(4-5-13(11)16)21(18,19)17-10-15(6-7-15)14-3-2-8-20-14/h2-5,8-9,17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBWKQJJNTFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Properties
Sulfonamides, including the compound , are known for their broad spectrum of biological activities. The presence of the sulfonamide group enhances the compound's interaction with various biological targets, making it a candidate for several therapeutic applications:
- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. The compound's structure allows for potential activity against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the benzene ring can significantly influence antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The incorporation of thiophene and cyclopropyl moieties may enhance the anticancer activity of the compound. Research has shown that compounds with similar structures exhibit promising results in inhibiting tumor growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide. Key factors influencing its activity include:
- Substituent Effects : The presence of electron-withdrawing groups (EWGs) such as fluorine enhances lipophilicity and bioavailability, which can improve antimicrobial and anticancer activities .
- Moiety Interactions : The thiophene ring may contribute to increased binding affinity with biological targets, potentially enhancing therapeutic efficacy. Compounds with similar thiophene structures have demonstrated significant activity against cancer cell lines .
Case Studies
Several studies highlight the applications and effectiveness of compounds similar to this compound:
- Antimicrobial Studies : A study evaluated a series of sulfonamides against various bacterial strains, revealing that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus and S. typhimurium .
- Anticancer Research : Research conducted on thiazole-integrated compounds demonstrated significant anticancer activity, suggesting that modifications in the core structure could lead to enhanced potency against specific cancer types . The compound's structure indicates potential pathways for further exploration in oncology.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related sulfonamide compounds reveal that structural modifications can lead to improved absorption and distribution profiles, which are critical for effective therapeutic use .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(a) Montelukast Sodium ()
Montelukast, a leukotriene receptor antagonist, shares key motifs with the target compound:
- Cyclopropane Ring: Both compounds incorporate cyclopropane rings to restrict conformational flexibility. In Montelukast, the cyclopropane is linked to a carboxymethyl group, whereas the target compound features a thiophene-substituted cyclopropane.
- Sulfonamide Group : While Montelukast uses a sulfanyl (S–) linkage, the target compound employs a sulfonamide (–SO₂–NH–) group, which enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~8–9 for thiols).
| Property | Target Compound | Montelukast Sodium |
|---|---|---|
| Cyclopropane Substituent | Thiophen-2-yl | Carboxymethyl |
| Core Functional Group | Benzenesulfonamide | Quinoline-thiol |
| Biological Activity | Not explicitly reported (structural analogy) | Leukotriene receptor antagonist (CysLT₁) |
(b) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
This pyrimidine-based sulfonamide shares a fluorinated aromatic system but diverges in core structure:
- Substituents : The analogue’s isopropyl and formyl groups may reduce solubility compared to the target compound’s methyl and thiophene groups.
(b) Crystallographic Analysis ()
For example:
- Bond Lengths : Benzenesulfonamide S–N bonds typically range from 1.62–1.65 Å, while C–F bonds average 1.34 Å.
- Dihedral Angles : The cyclopropane-thiophene dihedral angle likely differs from Montelukast’s carboxymethyl-cyclopropane geometry, affecting 3D conformation .
Pharmacological and Physicochemical Properties
Physicochemical Predictions
- LogP : The thiophene group (LogP ~2.1) and fluorine substituent (electron-withdrawing) may lower the target compound’s LogP compared to Montelukast (LogP ~4.5), enhancing aqueous solubility.
- pKa : The sulfonamide group’s pKa (~10) suggests moderate ionization at physiological pH, favoring membrane permeability.
Biological Activity
4-Fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorinated aromatic ring, a thiophene moiety, and a cyclopropyl group, which may contribute to its biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A fluorinated aromatic ring (4-fluoro)
- A methyl group
- A thiophenic ring attached via a cyclopropyl group
The proposed mechanism of action for related sulfonamide derivatives involves:
- Inhibition of Enzymatic Pathways : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, which may extend to similar pathways in cancer cell metabolism.
- Reactive Metabolite Formation : The presence of fluorine and thiophene may facilitate the formation of reactive metabolites that bind to macromolecules, leading to cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Fluorinated Benzothiazoles : These compounds were shown to induce expression of CYP enzymes in sensitive cancer cells, leading to increased cytotoxicity through enhanced metabolic activation .
- Thiazole Derivatives : Research on thiazole-based compounds has demonstrated significant antibacterial and anticancer activities, suggesting that modifications such as fluorination and the introduction of cyclopropyl groups can enhance efficacy .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Fluorinated aromatic ring, thiophene | Antiproliferative (potential) | Enzyme inhibition, reactive metabolite formation |
| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Fluorinated benzothiazole | Strong antiproliferative against cancer cells | CYP enzyme induction |
| Thiazole derivatives | Various substitutions | Antibacterial and anticancer | Targeting metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
